N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Description
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a chromene carboxamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)9-21-7-12(6-19-21)20-14(22)11-5-10-3-1-2-4-13(10)23-8-11/h1-4,6-7,11H,5,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXGBOCHBJEVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CN(N=C3)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoroethyl group: The pyrazole intermediate is then reacted with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base like potassium carbonate.
Synthesis of the chromene moiety: The chromene ring can be synthesized via a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Coupling of the pyrazole and chromene units: The final step involves coupling the trifluoroethylated pyrazole with the chromene carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide), thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors, while the chromene moiety may contribute to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]prop-2-enamide: Similar structure but with a prop-2-enamide group instead of the chromene moiety.
1-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine: Contains an additional pyrazole ring and an ethyl group.
Uniqueness
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide is unique due to the presence of the chromene moiety, which imparts distinct chemical properties and potential bioactivity. The combination of the trifluoroethyl group, pyrazole ring, and chromene structure makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
